Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate
CAS No.:
Cat. No.: VC16256161
Molecular Formula: C9H10O7S2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O7S2 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate |
| Standard InChI | InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2 |
| Standard InChI Key | ANVGIHAAPGRSIT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2 |
Introduction
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a complex organic compound featuring two 1,1-dioxido-2,3-dihydrothiophen-3-yl groups linked by a carbonate moiety. This compound is notable for its unique structural properties and potential applications in organic synthesis and materials science. The molecular formula for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is C9H10O7S2, and it is available in stock from various chemical suppliers .
Synthesis and Preparation
The synthesis of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of dialkyl carbonates as reagents in organic synthesis can provide insights into how similar compounds are prepared, although specific synthesis details for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate are not widely documented .
Applications and Potential Uses
While specific applications of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate are not extensively documented, compounds with similar structures are often explored for their potential in organic synthesis, materials science, and pharmaceutical chemistry. The presence of sulfone and carbonate groups suggests potential utility in reactions involving nucleophilic substitution or as intermediates in the synthesis of more complex molecules.
Analytical Techniques for Characterization
Characterization of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the compound's molecular structure and purity.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry | Molecular weight confirmation and purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume